molecular formula C7H9BrN2 B1441600 2-(6-Bromopyridin-3-yl)ethanamine CAS No. 910391-38-7

2-(6-Bromopyridin-3-yl)ethanamine

Cat. No.: B1441600
CAS No.: 910391-38-7
M. Wt: 201.06 g/mol
InChI Key: FYYOUQWQNLWSBC-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)ethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol. This compound features a bromine atom attached to the pyridine ring, which is connected to an ethanamine group. It is used in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(6-Bromopyridin-3-yl)ethanamine can be achieved through several methods. One common synthetic route involves the reaction of 6-bromopyridine-3-carbaldehyde with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(6-Bromopyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(pyridin-3-yl)ethanamine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(6-Bromopyridin-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(6-Bromopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:

    2-(6-Bromopyridin-2-yl)ethanamine: This compound has the bromine atom attached to the 2-position of the pyridine ring, which can lead to different chemical reactivity and biological activity.

    2-(6-Chloropyridin-3-yl)ethanamine: Substituting the bromine atom with a chlorine atom can affect the compound’s properties, such as its reactivity and binding affinity to molecular targets.

    2-(6-Fluoropyridin-3-yl)ethanamine: The presence of a fluorine atom instead of bromine can result in different pharmacokinetic and pharmacodynamic profiles, making it useful for specific applications.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYOUQWQNLWSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695928
Record name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910391-38-7
Record name 2-(6-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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